![molecular formula C17H21N3O4S B4577936 5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide](/img/structure/B4577936.png)
5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to 5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide typically involves multi-step reactions, starting from simple precursors to achieve the complex final product. For example, a related process involves the sodium borohydride reduction of corresponding substituted N-(benzoylimino) derivatives in absolute ethanol to yield novel compounds with significant yields. This method showcases the complexity and precision required in synthesizing structurally complex sulfonamides and isoxazole derivatives (Madhavi Gangapuram & K. Redda, 2009).
Molecular Structure Analysis
The molecular structure of compounds bearing isoxazole and sulfonamide groups is characterized by X-ray diffraction studies, confirming their expected spatial arrangement. The piperidine ring often adopts a chair conformation, contributing to the molecule's overall geometry and potentially its biological activity. The structure reveals a distorted tetrahedral geometry around the sulfur atom, indicating the presence of strong intramolecular interactions (S. Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving 5-methyl-N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isoxazolecarboxamide derivatives highlight the reactivity of the isoxazole ring and sulfonamide functionality. These compounds participate in various chemical transformations, including cycloadditions and electrophilic substitutions, demonstrating their versatile reactivity profile. The presence of a sulfonamide group significantly impacts the molecule's electronic properties, influencing its chemical behavior and reactivity towards different reagents (Yuanxun Zhu et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
Compounds based on similar structures, like sulfonamide and piperidine derivatives, have been synthesized and evaluated for their antimicrobial activities. For example, heterocyclic compounds based on pyrazole and isoxazole have been developed and showed promising antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Alzheimer’s Disease Treatment
Derivatives with similar structural motifs have been explored as potential drug candidates for the treatment of Alzheimer’s disease. Compounds synthesized for this purpose have shown enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme target in Alzheimer's disease treatment (Rehman et al., 2018).
Anticancer Agents
New derivatives have been synthesized and evaluated as promising anticancer agents. The research focuses on the development of compounds with potential therapeutic applications against cancer, showcasing the versatility of such chemical structures in drug discovery (Rehman et al., 2018).
CNS Disorders Treatment
Research has also explored the application of sulfonamide derivatives of piperidines as ligands for the 5-HT7 receptor, aiming to develop treatments for central nervous system (CNS) disorders. These studies highlight the potential of such compounds in creating multifunctional agents for treating complex diseases (Canale et al., 2016).
Propiedades
IUPAC Name |
5-methyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-12-7-9-20(10-8-12)25(22,23)15-5-3-14(4-6-15)18-17(21)16-11-13(2)24-19-16/h3-6,11-12H,7-10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDUBSSXBQLLFQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-2,1,3-benzothiadiazol-5-yl-2-[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4577858.png)
![ethyl 1-[3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4577864.png)
![4-methoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B4577867.png)
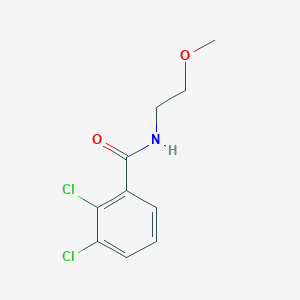
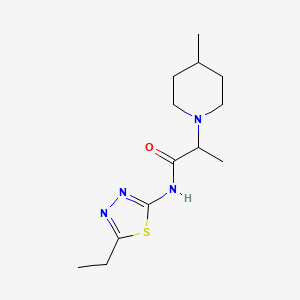
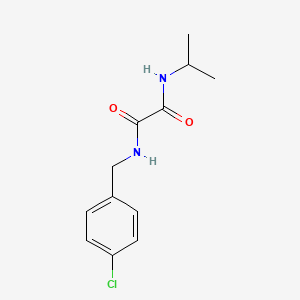
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4577893.png)
![N-phenyl-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4577898.png)
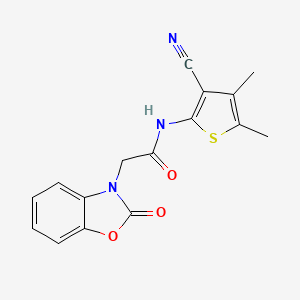
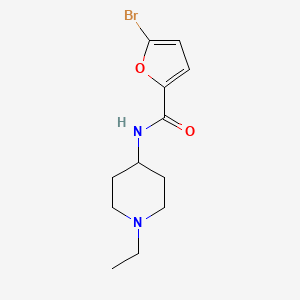
![3-[(3,5-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4577920.png)
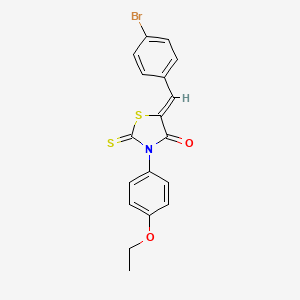
![N-benzyl-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4577934.png)
![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577941.png)